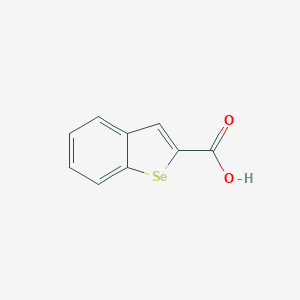

1-Benzoselenophene-2-carboxylic acid

Description

1-Benzoselenophene-2-carboxylic acid (CAS: 20984-16-1) is a selenium-containing heterocyclic compound with the molecular formula C₉H₆O₂Se and a molecular weight of 225.1 g/mol . It features a benzoselenophene core, where selenium replaces oxygen or sulfur in the heterocyclic ring. Key physicochemical properties include a melting point of 235°C, a predicted boiling point of 387.0±34.0°C, and an acidity constant (pKa) of 3.53±0.30 . This compound is primarily utilized in pharmaceutical and materials science research due to selenium’s unique electronic and redox properties, which enhance biological activity and stability in catalytic applications .

Properties

IUPAC Name |

1-benzoselenophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2Se/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSFSBPBOASRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C([Se]2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2Se | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391846 | |

| Record name | 1-benzoselenophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20984-16-1 | |

| Record name | 1-benzoselenophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Electronic Differences

1-Benzoselenophene-2-carboxylic acid belongs to a class of heteroaromatic carboxylic acids. Its structural analogs include:

- Benzofuran-2-carboxylic acid (oxygen-containing heterocycle)

- Benzothiophene-2-carboxylic acid (sulfur-containing heterocycle)

The substitution of selenium with sulfur or oxygen alters electronic properties. Selenium’s larger atomic radius and lower electronegativity compared to sulfur or oxygen result in enhanced polarizability, stronger σ-electron donation, and improved redox activity. These traits make the selenium derivative more reactive in electrophilic substitutions and more effective in stabilizing charge-transfer complexes .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Predicted pKa |

|---|---|---|---|---|

| This compound | C₉H₆O₂Se | 225.1 | 235 | 3.53±0.30 |

| Benzothiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | 198–200 | ~3.8 |

| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 | 210–212 | ~4.1 |

Key Observations :

- The selenium analog has the highest molecular weight and melting point , attributed to selenium’s larger atomic size and stronger intermolecular interactions .

- The pKa decreases in the order: benzofuran (pKa ~4.1) > benzothiophene (~3.8) > benzoselenophene (~3.53). This trend reflects selenium’s superior electron-withdrawing capacity, stabilizing the deprotonated carboxylate form .

Preparation Methods

Palladium-Catalyzed Nitro Reduction

A prominent route begins with 6-methoxy-substituted nitrobenzoselenophene (8) . Palladium-catalyzed hydrogenation reduces the nitro group to an amine (9) , which is acetylated with acetic anhydride in pyridine to form 10 . Subsequent hydrolysis under basic conditions yields the carboxylic acid 11 (Table 1).

Table 1: Key Steps in Nitro Reduction Pathway

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitro reduction | H₂, Pd/C, EtOH | Amine 9 | 85% |

| Acetylation | Ac₂O, pyridine | Acetamido 10 | 92% |

| Hydrolysis | NaOH, H₂O/MeOH | Acid 11 | 88% |

This method’s advantage lies in its modularity: the 6-methoxy group can be demethylated with BCl₃ and tetra(n-butyl)ammonium iodide to a phenol (12) , enabling further alkoxylation or pegylation.

Fiesselmann Reaction for Core Construction

One-Pot Cyclization

The Fiesselmann reaction constructs the benzoselenophene ring via nucleophilic aromatic substitution and cyclization. Starting from o-chloroacetophenone derivatives, lithium methyl selenide introduces selenium, followed by ethyl bromoacetate addition to form a selenonium intermediate. Base-induced cyclization (K₂CO₃, DMF, 120°C) yields ethyl benzo[b]selenophene-2-carboxylate (4a) in 74% yield (Scheme 1).

Scheme 1: Fiesselmann Reaction Pathway

-

Selenide formation : o-Chloroacetophenone + LiSeMe → Methyl selenide (2) .

-

Alkylation : 2 + ethyl bromoacetate → Selenonium bromide intermediate.

-

Cyclization : Base-mediated ring closure → Ester 4a .

Demethylation and Functional Group Interconversion

Demethylation of Methoxy Derivatives

Methoxy-substituted intermediates (e.g., 10 ) are demethylated using BCl₃ and tetra(n-butyl)ammonium iodide in CH₂Cl₂, yielding phenol 12 . This phenol serves as a precursor for N,N-dimethylethoxy or pegylated derivatives via alkylation (e.g., 2-chloro-N,N-dimethylethanamine).

Oxidation and Decarboxylation

Alcohol intermediates (e.g., 8a ) are oxidized to aldehydes (10a) using MnO₂, which can undergo further transformations. Decarboxylation of acid 5 (derived from saponification of 4b ) with Cu in quinoline at 160°C removes the carboxyl group, enabling alternative functionalization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

The Fiesselmann route excels in constructing the benzoselenophene core but requires careful handling of selenium reagents. Nitro reduction offers flexibility for drug discovery but involves purifying air-sensitive amines.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzoselenophene-2-carboxylic acid derivatives?

A common method involves reductive alkylation of ethyl 5-aminobenzo[b]selenophene-2-carboxylate with formaldehyde and sodium cyanoborohydride (NaBH3CN) in acetonitrile, followed by acid hydrolysis to yield 5-(dimethylamino)-substituted derivatives . Key steps include controlling reaction temperature (0°C initial, then room temperature) and stoichiometric ratios of reagents to minimize side products. Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and selenium incorporation. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and selenophene ring vibrations. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) provides structural confirmation . For solubility-limited cases, derivatization (e.g., methyl ester formation) may enhance analysis.

Q. How can researchers address poor solubility of this compound in purification steps?

Use polar aprotic solvents (e.g., dimethylformamide, DMF) or mixtures with methanol/water. Alternatively, derivatize the carboxylic acid to its more soluble ethyl ester during synthesis, followed by selective hydrolysis post-purification . Sonication or mild heating can also improve dissolution.

Advanced Research Questions

Q. How can reductive alkylation conditions be optimized for 5-(dimethylamino)-substituted derivatives?

Variables include:

- Solvent choice : Acetonitrile (CH3CN) minimizes competing side reactions compared to protic solvents .

- Catalyst loading : Adjust NaBH3CN stoichiometry (e.g., 0.2 equiv. relative to amine) to balance reactivity and byproduct formation.

- pH control : Acetic acid (0.1 mL per 0.75 mmol substrate) stabilizes intermediates and enhances selectivity .

- Reaction monitoring : Use thin-layer chromatography (TLC) or LC-MS to track progress and terminate before over-alkylation.

Q. What strategies mitigate selenium-specific side reactions during synthesis?

Selenium’s high polarizability increases susceptibility to oxidation and ring-opening. Strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent selenophene oxidation.

- Low-temperature steps : Initiate reactions at 0°C to stabilize intermediates .

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as an ester) to direct functionalization .

Q. How can computational methods predict reactivity in substituted benzoselenophenes?

Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on stability. Comparative studies with benzothiophene analogs (e.g., 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid ) highlight selenium’s electronic contributions, guiding substituent placement for desired properties.

Q. How should stability studies inform storage protocols for this compound?

Store under inert gas at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability tests (e.g., 40°C/75% relative humidity for 4 weeks) to assess decomposition pathways. Monitor via HPLC for carboxylic acid dimerization or selenophene ring oxidation .

Q. What experimental designs compare benzoselenophene vs. benzothiophene electronic properties?

- Cyclic Voltammetry : Measure oxidation potentials to quantify selenium’s electron-donating effects.

- UV-Vis Spectroscopy : Compare absorption maxima shifts (e.g., benzoselenophene’s red shift vs. benzothiophene ).

- Theoretical calculations : Use HOMO-LUMO gaps to correlate with experimental reactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.